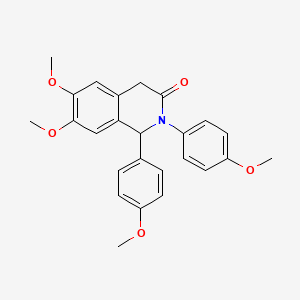![molecular formula C11H12O4S B5153675 2-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B5153675.png)
2-[(1-carboxypropyl)thio]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-carboxypropyl)thio]benzoic acid, also known as CBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBPA is a thiol-modifying reagent that is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. In
科学研究应用
2-[(1-carboxypropyl)thio]benzoic acid has a wide range of scientific research applications, particularly in the field of protein chemistry. 2-[(1-carboxypropyl)thio]benzoic acid is commonly used to modify cysteine residues in proteins, which can be useful for studying protein structure and function. 2-[(1-carboxypropyl)thio]benzoic acid can also be used to crosslink proteins, which can be useful for studying protein-protein interactions. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can be used to label proteins with fluorescent dyes, which can be useful for studying protein localization and trafficking.
作用机制
2-[(1-carboxypropyl)thio]benzoic acid works by reacting with cysteine residues in proteins, forming a covalent bond between the thiol group of cysteine and the carboxylic acid group of 2-[(1-carboxypropyl)thio]benzoic acid. This modification can cause changes in protein structure and function, which can be useful for studying protein activity. In addition, 2-[(1-carboxypropyl)thio]benzoic acid can crosslink proteins by forming covalent bonds between cysteine residues in different proteins, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects
2-[(1-carboxypropyl)thio]benzoic acid has been shown to have minimal effects on biochemical and physiological processes in cells and tissues. 2-[(1-carboxypropyl)thio]benzoic acid is generally considered to be non-toxic and non-reactive, which makes it a useful tool for studying protein structure and function in living organisms.
实验室实验的优点和局限性
One of the main advantages of using 2-[(1-carboxypropyl)thio]benzoic acid in lab experiments is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify and study individual cysteine residues in proteins, which can be useful for understanding protein function. However, one limitation of using 2-[(1-carboxypropyl)thio]benzoic acid is that it can only modify cysteine residues that are accessible to the reagent. This can limit its usefulness in studying proteins that have buried cysteine residues.
未来方向
There are many potential future directions for research on 2-[(1-carboxypropyl)thio]benzoic acid. One area of interest is the development of new methods for labeling proteins with 2-[(1-carboxypropyl)thio]benzoic acid, which could improve the specificity and sensitivity of protein labeling. Another area of interest is the use of 2-[(1-carboxypropyl)thio]benzoic acid in combination with other reagents to study protein-protein interactions and signaling pathways. Finally, there is interest in using 2-[(1-carboxypropyl)thio]benzoic acid to study the effects of oxidative stress on proteins, which could have implications for understanding aging and disease processes.
合成方法
2-[(1-carboxypropyl)thio]benzoic acid can be synthesized using a two-step process. The first step involves the reaction of 2-bromobenzoic acid with thioacetic acid to form 2-(methylthio)benzoic acid. The second step involves the reaction of 2-(methylthio)benzoic acid with chloroacetyl chloride to form 2-[(1-carboxypropyl)thio]benzoic acid. This synthesis method has been well-established in the literature and has been used to produce 2-[(1-carboxypropyl)thio]benzoic acid in large quantities for research purposes.
属性
IUPAC Name |
2-(1-carboxypropylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUYGKCEJEYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Carboxypropyl)thio)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)

![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)




![2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5153676.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)